molecular formula C11H15N3O2S B1377428 tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate CAS No. 1443980-47-9

tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate

Cat. No.: B1377428
CAS No.: 1443980-47-9
M. Wt: 253.32 g/mol
InChI Key: BWQMKHDXHWTISG-UHFFFAOYSA-N
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Description

tert-Butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate: is an organic compound with the molecular formula C10H13N3O2S. This compound features a thiazole ring, a cyano group, and a carbamate moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

    Carbamate Formation: The final step involves the reaction of the thiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness and safety standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a building block for bioactive molecules. Its thiazole ring is a common motif in many biologically active compounds.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and functional groups.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate: can be compared with other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability

By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its properties for innovative solutions in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl N-[cyano-(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-7-13-9(6-17-7)8(5-12)14-10(15)16-11(2,3)4/h6,8H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQMKHDXHWTISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
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tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
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tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
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tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
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tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
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tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate

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